N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-18-10-12-19(13-11-18)17-25-23(28)22(27)24-15-14-20-7-5-6-16-26(20)31(29,30)21-8-3-2-4-9-21/h2-4,8-13,20H,5-7,14-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPCUCZPKVUXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and properties of N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and related compounds:
Key Observations
Antiviral Activity: The target compound shares structural similarities with HIV entry inhibitors (e.g., compound 6), which feature chlorophenyl and piperidinyl-thiazolyl groups. These analogs exhibit low micromolar IC50 values, suggesting that the phenylsulfonyl-piperidinylethyl group in the target compound may similarly engage hydrophobic pockets in viral glycoproteins . In contrast, BNM-III-170 uses a guanidinomethyl-indenyl group to mimic CD4 binding, demonstrating that N2 substituents critically influence target specificity .
Flavoring Applications: S336 and its analogs (e.g., S5456) prioritize safety and metabolic stability, with 2,4-dimethoxybenzyl and pyridyl groups minimizing toxicity.
Metabolic and Safety Profiles: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg/day) due to rapid hydrolysis into non-toxic metabolites. The phenylsulfonyl group in the target compound may slow hydrolysis, necessitating detailed toxicological evaluation .
Structural Activity Relationship (SAR) Insights
- 4-Chlorophenyl: Increases antiviral potency but may elevate toxicity risks .
- N2 Substituents :
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